molecular formula C7H9FN2O4 B14308136 Ethyl 4-cyano-2-fluoro-2-nitrobutanoate CAS No. 110683-81-3

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate

Cat. No.: B14308136
CAS No.: 110683-81-3
M. Wt: 204.16 g/mol
InChI Key: MPJIEXRJXYAHDD-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate is a multifunctional ethyl ester characterized by the presence of three electron-withdrawing substituents: cyano (-CN), fluoro (-F), and nitro (-NO₂) groups. These substituents are positioned at the 4-, 2-, and 2-positions of the butanoate backbone, respectively. Its reactivity is likely influenced by the strong electron-withdrawing effects of the substituents, which may enhance electrophilicity at specific sites, making it suitable for nucleophilic substitution or cyclization reactions.

Properties

CAS No.

110683-81-3

Molecular Formula

C7H9FN2O4

Molecular Weight

204.16 g/mol

IUPAC Name

ethyl 4-cyano-2-fluoro-2-nitrobutanoate

InChI

InChI=1S/C7H9FN2O4/c1-2-14-6(11)7(8,10(12)13)4-3-5-9/h2-4H2,1H3

InChI Key

MPJIEXRJXYAHDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC#N)([N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-2-fluoro-2-nitrobutanoate typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor, followed by fluorination and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups in place of the fluoro or cyano groups.

Scientific Research Applications

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: The compound’s derivatives may have pharmaceutical applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-2-fluoro-2-nitrobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano, fluoro, and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-cyano-2-fluoro-2-nitrobutanoate with structurally related ethyl esters, emphasizing substituent effects and commercial availability:

Compound Name Substituents Key Functional Groups Suppliers (Count) Hypothesized Applications
This compound Cyano (C-4), Fluoro (C-2), Nitro (C-2) -CN, -F, -NO₂ Not reported Pharmaceutical intermediates, specialty synthesis
Ethyl 4-cyclohexyl-4-oxobutyrate Cyclohexyl (C-4), Oxo (C-4) -CO-, cyclohexyl 10 Polymer precursors, flavorants
Ethyl 4-cyclobutyl-2,4-dioxobutanoate Cyclobutyl (C-4), Dioxo (C-2, C-4) -CO- (two positions), cyclobutyl 1 Specialty chemicals, catalysts
Ethyl 4-cyclohexyl-2,4-dioxobutanoate Cyclohexyl (C-4), Dioxo (C-2, C-4) -CO- (two positions), cyclohexyl 4 Organic synthesis intermediates

Key Observations :

  • Substituent Diversity: The target compound’s trifunctionalized structure contrasts with analogs bearing cycloalkyl or oxo groups. The presence of -F and -NO₂ may confer higher polarity and reactivity compared to non-polar cyclohexyl/cyclobutyl substituents.
  • Commercial Availability: Ethyl 4-cyclohexyl-4-oxobutyrate (10 suppliers) is more accessible than cyclobutyl analogs (1–4 suppliers), suggesting greater industrial demand for cyclohexyl derivatives .

Reactivity and Stability

  • Electron-Withdrawing Effects: The -CN, -F, and -NO₂ groups in the target compound create a highly electron-deficient carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in ester hydrolysis or aminolysis). This contrasts with cycloalkyl-substituted esters, where electron-donating alkyl groups stabilize the carbonyl, reducing reactivity .
  • Cyclohexyl/cyclobutyl esters, lacking such groups, may exhibit superior thermal resilience.

Research Findings and Gaps

  • Bioactivity Context: While this compound is absent from bioactive compound databases (e.g., turmeric or ginger extracts ), ethyl acetate extracts of other species contain structurally simpler esters with antimicrobial properties . This highlights the need for targeted studies on the bioactivity of nitro-fluoro-cyano derivatives.

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